Cytotoxic Potency in MCF-7 Breast Cancer Cells vs. Structural Analogs
In MCF-7 breast cancer cell viability assays, 3-(2-methoxyphenyl)-7-(2-oxo-2-phenylethoxy)-4H-chromen-4-one demonstrates dose-dependent cytotoxicity with a reported IC50 value that supports further investigation . However, no direct side-by-side comparison against its closest structural analogs—namely 3-(4-methoxyphenyl)-7-(2-oxo-2-phenylethoxy)-4H-chromen-4-one (CAS 858760-05-1) or 3-(2-methoxyphenyl)-2-methyl-7-(2-oxo-2-phenylethoxy)-4H-chromen-4-one—has been identified in the accessible peer-reviewed literature, precluding a definitive head-to-head potency ranking.
| Evidence Dimension | Antiproliferative activity (IC50) |
|---|---|
| Target Compound Data | IC50 value reported but exact value not verified from excluded sources |
| Comparator Or Baseline | 3-(4-methoxyphenyl) regioisomer (CAS 858760-05-1) and 2-methyl analog (CAS 610763-28-5) – no comparable MCF-7 data identified |
| Quantified Difference | Cannot be calculated; no direct or cross-study comparable data available for the specified comparators |
| Conditions | MCF-7 breast cancer cell line, MTT assay, dose-response |
Why This Matters
Without published comparative cytotoxicity data, procurement decisions for MCF-7 screening programs cannot rely on inferred potency; the 2-methoxy regioisomer must be empirically tested against its 4-methoxy analog to establish superiority.
